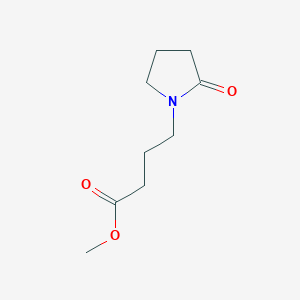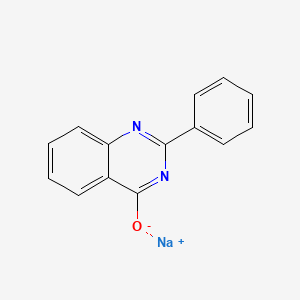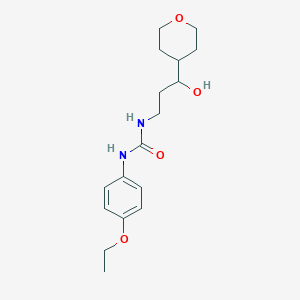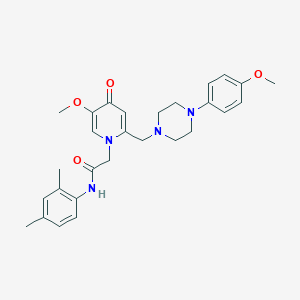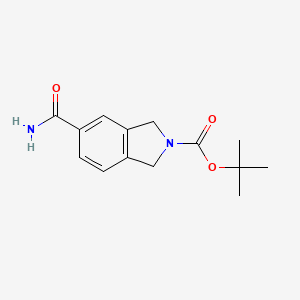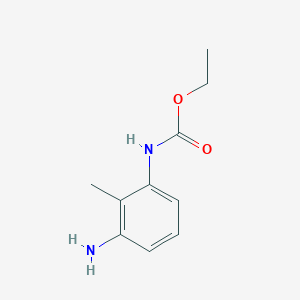![molecular formula C9H9N3O2S2 B2811607 [(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid CAS No. 497174-93-3](/img/structure/B2811607.png)
[(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazole derivatives are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves condensation reactions . For example, 1-(3-Mesityl-3-methylcyclobutyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-ethan-1-one was synthesized by condensation of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one with potassium carbonate in the presence of acetone .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives are diverse and depend on the specific compound. Some compounds have shown promising cytotoxic activity against certain cancer cell lines .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives vary depending on the specific compound. For example, (4-Methyl-4H-1,2,4-triazol-3-yl)methanol is a solid with a molecular weight of 150.17 .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The derivatives of 1,2,4-triazole, including [(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid, have been synthesized and investigated for various biological activities. These compounds are known for their potential in showing analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects. Their synthesis involves the etherification of corresponding 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acids with different alcohols in the presence of concentrated sulfuric acid. This process results in the production of esters that have been found to be mostly non-toxic and low-toxic, indicating their safety for further pharmacological applications (Salionov, 2015).
Structural Studies and Tautomeric Recognition
Structural and spectroscopic studies on similar triazole derivatives highlight the importance of recognizing thiol-thione tautomeric forms. These studies are crucial for understanding the chemical behavior and potential reactivity of these compounds, which can influence their biological activity and stability (Siwek et al., 2008).
Synthesis of Complexes for Potential Applications
The synthesis of complexes involving 1,2,4-triazole derivatives has been explored to enhance their pharmacological properties. For instance, the creation of a Hg(II) complex with a specific 1,2,4-triazole ligand demonstrates the versatility of these compounds in forming stable and potentially biologically active complexes (Castiñeiras et al., 2018).
Anti-inflammatory and Analgesic Activities
A significant area of application for 1,2,4-triazole derivatives is their use in developing anti-inflammatory and analgesic drugs. Several studies have synthesized and tested various 1,2,4-triazole derivatives, identifying compounds with significant anti-inflammatory and analgesic activities. This suggests the potential of these compounds in therapeutic applications, especially in treating conditions requiring anti-inflammatory and pain-relieving medications (Hunashal et al., 2014).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazoles and triazoles, are known to interact with a variety of enzymes and receptors .
Mode of Action
It’s worth noting that thiazole and triazole derivatives, which share structural similarities with this compound, are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole and triazole derivatives are known to interact with various biochemical pathways due to their ability to bind with different enzymes and receptors .
Result of Action
Compounds with similar structures, such as thiazoles and triazoles, have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propiedades
IUPAC Name |
2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c1-12-8(6-3-2-4-15-6)10-11-9(12)16-5-7(13)14/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGRDLPMNWUUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2811524.png)
![(3-(4-Methoxyphenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2811526.png)
